N,3-dihydroxyisonicotinamide
Overview
Description
N,3-dihydroxyisonicotinamide is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of isonicotinamide, which is itself a derivative of nicotinamide, a form of vitamin B3 .
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. More research is needed to understand the synthesis process of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions this compound can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. More research is needed to understand these properties .
Scientific Research Applications
Electrophile-induced Dearomatizing Spirocyclization
N,3-dihydroxyisonicotinamide is a derivative of nicotinamide, a form of vitamin B3. It has applications in synthetic chemistry, such as in the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides. This process leads to the formation of spirocyclic piperidines, which are related to biologically active molecules like MK-677 (Arnott et al., 2008).
Synthesis for Ultrafast NMR Hyperpolarization
The compound has been explored in the efficient synthesis of Nicotinamide-1-15N for ultrafast NMR hyperpolarization, a method significantly enhancing detection sensitivity. This advancement has potential applications in probing metabolic processes in vivo and in molecular imaging studies (Shchepin et al., 2016).
Sustainable Agriculture Applications
A study outlined the sustainable synthesis of organic salts using naturally occurring nicotinamide for developing environmentally friendly agrochemicals. These new ionic forms of vitamin B3 demonstrated strong herbicidal activity and offered a safer alternative to current plant protection agents (Stachowiak et al., 2022).
Mechanism of Action
Target of Action
N,3-Dihydroxyisonicotinamide is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s interaction with these targets leads to changes in the metabolic processes within the cell .
Biochemical Pathways
This compound affects several biochemical pathways. As a precursor to the nicotinamide coenzymes, it plays a role in the metabolism of cells . These coenzymes are involved in redox reactions, which are essential for the functioning of various metabolic pathways .
Pharmacokinetics
Niacin is known to be water-soluble and is absorbed in the gastrointestinal tract . It is distributed throughout the body, metabolized in the liver, and excreted through the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . By contributing to the pool of these coenzymes, this compound supports various metabolic processes within the cell . This includes redox reactions, which are crucial for energy production and other metabolic functions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,3-dihydroxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYHWBRULDYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669459 | |
Record name | N,3-Dihydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-77-7 | |
Record name | N,3-Dihydroxypyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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